Mesitylchlorosilane
Description
Properties
Molecular Formula |
C9H11ClSi |
|---|---|
Molecular Weight |
182.72 g/mol |
InChI |
InChI=1S/C9H11ClSi/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5H,1-3H3 |
InChI Key |
DLFPCRHAKYNUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si]Cl)C |
Origin of Product |
United States |
Synthetic Methodologies for Mesitylchlorosilane and Its Precursors
Classical and Contemporary Routes to Mesitylchlorosilane
The synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of the silicon-carbon bond between the mesityl group and the silicon atom, followed or preceded by halogenation.
Halogenation of Mesitylsilane Derivatives
One of the fundamental methods for introducing a chlorine atom onto a silicon center is through the halogenation of a corresponding mesitylsilane derivative. This typically involves the reaction of mesitylsilane (Mesityl-SiH3) or a related hydridosilane with a suitable chlorinating agent. While direct literature on the specific halogenation of mesitylsilane to this compound is not abundant in the provided results, the general principle of silane (B1218182) halogenation is a well-established transformation in organosilicon chemistry.
Challenges in this approach can arise from the steric bulk of the mesityl group, which may influence the reaction kinetics and require specific reaction conditions to achieve efficient conversion without undesirable side reactions.
Organometallic Approaches: Grignard and Organolithium Reagents in Si-C Bond Formation
Organometallic reagents are pivotal in forming the crucial Si-C bond in this compound synthesis. nsf.gov These methods typically involve the reaction of a mesityl-organometallic species with a silicon halide.
Grignard Reagents: The reaction of mesitylmagnesium bromide (a Grignard reagent) with a silicon tetrachloride (SiCl4) is a common strategy. libretexts.orglibretexts.orgrroij.com The mesityl Grignard reagent, prepared from 2-bromo-1,3,5-trimethylbenzene and magnesium metal, acts as a nucleophile, attacking the electrophilic silicon center of SiCl4. libretexts.orglibretexts.orgrroij.com Stoichiometric control is crucial to favor the formation of the desired monosubstituted product, mesityltrichlorosilane (B14717643), which can then be selectively reduced to obtain this compound. However, the formation of di- and tri-substituted mesitylsilanes can be a significant side reaction. The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is essential for the stability and reactivity of the Grignard reagent. libretexts.orglibretexts.orgrroij.com
Organolithium Reagents: Alternatively, mesityllithium, generated from the reaction of an appropriate mesityl halide with lithium metal or via metal-halogen exchange, can be used. libretexts.orglibretexts.orgmasterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but also lead to challenges in controlling selectivity. libretexts.orglibretexts.org Similar to the Grignard approach, the reaction with SiCl4 can yield a mixture of mesitylated silanes. Harsh reaction conditions associated with strongly basic reagents can sometimes lead to low yields and may not be compatible with certain functional groups. nsf.gov
| Reagent Type | General Reaction | Key Considerations |
| Grignard Reagent | Mesityl-MgBr + SiCl₄ → Mesityl-SiCl₃ + MgBrCl | Ether solvents (e.g., THF, Et₂O) are crucial for reagent stability. Stoichiometry must be controlled to minimize polysubstitution. libretexts.orglibretexts.orgrroij.com |
| Organolithium Reagent | Mesityl-Li + SiCl₄ → Mesityl-SiCl₃ + LiCl | Generally more reactive than Grignard reagents, potentially leading to lower selectivity. Requires anhydrous conditions and inert atmospheres. libretexts.orglibretexts.orgmasterorganicchemistry.com |
Direct Synthesis Methods and Process Optimization
The "direct process," famously developed by Rochow, involves the reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst. researchgate.netmdpi.com While this method is a cornerstone of industrial organosilane production, particularly for methylchlorosilanes, its application to more complex aryl halides like mesityl chloride is less common and presents significant challenges. researchgate.netmdpi.com The high temperatures and pressures required, along with the potential for complex product mixtures, make process optimization critical. Research in this area focuses on catalyst development, including the use of various copper compounds and promoters, to improve selectivity and yield for specific target molecules. mdpi.com The direct synthesis of alkoxysilanes has also been explored as a chlorine-free alternative. mdpi.com
Synthesis of Ancillary Mesityl-Containing Silanes and Their Halogenated Counterparts
The synthetic principles used for this compound can be extended to a variety of other mesityl-containing silanes. For instance, the reaction of mesityl Grignard or organolithium reagents with different chlorosilanes (e.g., MeSiCl3, Me2SiCl2, PhSiCl3) can yield a range of mesityl(organo)chlorosilanes. Subsequent reactions of these chlorosilanes can lead to further functionalization. For example, hydrosilylation reactions using mesityl-containing silanes can be employed to form new C-Si bonds with alkenes and alkynes. nih.govacs.orgrsc.org The synthesis of Si-stereogenic silanes containing a mesityl group is a notable area of research, often involving desymmetrization of prochiral organosilanes. nih.govrsc.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency in chemical processes. paperpublications.orgepitomejournals.comtmv.ac.in In the context of this compound synthesis, several aspects can be considered:
Solvent Selection: Traditional syntheses often rely on volatile organic solvents like diethyl ether and THF. Exploring greener solvent alternatives, such as ionic liquids or supercritical fluids, could reduce the environmental impact. matanginicollege.ac.in Water, while a green solvent, is incompatible with the highly reactive organometallic intermediates used in the primary synthetic routes. libretexts.orglibretexts.orgmasterorganicchemistry.com
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a core principle of green chemistry. While the direct process is catalytic, its high energy demands are a drawback. Developing more efficient and selective catalysts for both the direct process and organometallic routes could lead to greener syntheses.
Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials end up in the final product. Reactions with high atom economy are preferred. The Grignard and organolithium routes, while effective, generate stoichiometric amounts of metal halide salts as byproducts, which lowers their atom economy.
Waste Reduction: Minimizing the formation of byproducts, such as polysubstituted silanes, is crucial. This can be achieved through careful control of reaction conditions and stoichiometry.
Scale-Up Considerations and Industrial Relevance of Synthetic Pathways
The industrial production of organosilicon compounds is a significant sector of the chemical industry. researchgate.net For a compound like this compound, the scalability of its synthesis is a key factor in its commercial viability.
Grignard and Organolithium Routes: While widely used in laboratory and smaller-scale synthesis, the use of highly reactive and often pyrophoric organometallic reagents presents safety and handling challenges on an industrial scale. libretexts.orglibretexts.orgrroij.com The need for anhydrous solvents and inert atmospheres adds to the cost and complexity of the process.
Direct Process: The direct synthesis method is the workhorse of the industrial production of high-volume organosilanes like methylchlorosilanes. researchgate.net However, its application to the synthesis of specialty silanes like this compound is limited due to lower demand and the technical challenges of adapting the process for more complex starting materials. researchgate.netmdpi.com The high energy input and the need for sophisticated separation and purification technologies for the resulting product mixture are significant considerations for industrial-scale production. researchgate.netmdpi.com
The choice of an industrial synthetic route for this compound would ultimately depend on a balance of factors including raw material cost, process safety, capital investment, and the required purity and volume of the final product.
Advanced Reactivity Profiles and Mechanistic Investigations of Mesitylchlorosilane
Nucleophilic Substitution Reactions at the Silicon Center
The silicon-chlorine bond in mesitylchlorosilane is susceptible to cleavage by nucleophiles, a cornerstone of its synthetic utility. These reactions typically proceed via a nucleophilic substitution mechanism, where an incoming nucleophile displaces the chloride ion. nih.govresearchgate.netopen.ac.uk The significant steric hindrance imposed by the mesityl group, however, plays a crucial role in modulating the kinetics and pathways of these reactions. open.ac.ukacs.org
The reaction of this compound with various nucleophiles provides a direct route to the formation of new covalent bonds at the silicon center. These transformations are fundamental in organosilicon chemistry for the synthesis of a diverse array of functionalized silanes.
Silicon-Oxygen Bond Formation: The reaction of chlorosilanes with alcohols is a well-established method for the synthesis of alkoxysilanes. chemguide.co.uklibretexts.org In the case of this compound, this reaction would proceed with an alcohol in the presence of a base to neutralize the HCl byproduct, leading to the formation of a mesitylalkoxysilane. The general reaction is as follows:
Mes-SiH₂-Cl + R-OH + Base → Mes-SiH₂-OR + Base·HCl
Silicon-Nitrogen Bond Formation: Amines can act as nucleophiles, attacking the electrophilic silicon center of this compound to form silylamines. ias.ac.in The reaction typically requires a stoichiometric amount of the amine to act as both the nucleophile and the base to trap the generated HCl.
Mes-SiH₂-Cl + 2 R₂NH → Mes-SiH₂-NR₂ + R₂NH₂⁺Cl⁻
Silicon-Carbon Bond Formation: The formation of silicon-carbon bonds can be achieved through the reaction of this compound with organometallic reagents, such as organolithium compounds. libretexts.orgmasterorganicchemistry.com These reagents are potent nucleophiles that readily attack the silicon center to displace the chloride and form a new Si-C bond. libretexts.orglibretexts.org For instance, the reaction of this compound with an organolithium reagent (R'-Li) would yield a substituted mesitylsilane.
Mes-SiH₂-Cl + R'-Li → Mes-SiH₂-R' + LiCl
A study on the reaction of mesityltrichlorosilane (B14717643) with 2-(dimethylaminomethyl)phenyllithium demonstrated the formation of a new Si-C bond, highlighting the feasibility of such nucleophilic substitutions even with sterically demanding precursors. mit.edu
Table 1: Examples of Nucleophilic Substitution Reactions with this compound Analogs
| Nucleophile | Reagent Example | Product Type | Reference |
| Oxygen | Methanol | Alkoxysilane | chemguide.co.uk |
| Nitrogen | Aniline | Silylamine | ias.ac.in |
| Carbon | Organolithium | Alkyl/Arylsilane | libretexts.orgmit.edu |
Steric and Electronic Effects on Reaction Kinetics and Selectivity
The reactivity of this compound is a delicate balance of steric and electronic factors. The bulky mesityl group provides significant steric shielding to the silicon center, which can hinder the approach of nucleophiles and slow down the rate of substitution reactions. open.ac.ukacs.org This steric hindrance is a well-documented phenomenon in organosilicon chemistry. open.ac.uk
The electronic properties of the mesityl group also play a role. The methyl groups on the aromatic ring are electron-donating, which can slightly increase the electron density at the silicon center, potentially modulating its electrophilicity. open.ac.uk
Kinetic studies of nucleophilic substitution reactions provide valuable insights into the reaction mechanisms. For substitution reactions at silicon, the rate can be influenced by the concentration of both the silane (B1218182) and the nucleophile, often following second-order kinetics for a concerted Sₙ2-type mechanism. pressbooks.publibretexts.orgukessays.com However, the significant steric bulk of the mesityl group could favor a dissociative Sₙ1-type mechanism under certain conditions, involving the formation of a transient silylium (B1239981) ion intermediate. The relative stability of such an intermediate would be a determining factor.
Table 2: Factors Influencing Nucleophilic Substitution at the Silicon Center
| Factor | Description | Impact on this compound | Reference |
| Steric Hindrance | The spatial bulk of the mesityl group hinders the approach of nucleophiles. | Decreases reaction rates. | open.ac.ukacs.org |
| Electronic Effects | The electron-donating nature of the mesityl group can influence the electrophilicity of the silicon atom. | May slightly decrease the electrophilicity of silicon. | open.ac.uk |
| Reaction Kinetics | The study of reaction rates can elucidate the mechanism (e.g., Sₙ1 vs. Sₙ2). | The bulky substituent may influence the preferred mechanistic pathway. | pressbooks.publibretexts.org |
Reduction Reactions and Silylene Generation
The reduction of chlorosilanes is a common method for the generation of highly reactive dicoordinate silicon species known as silylenes. wikipedia.org These intermediates are valuable in synthetic chemistry for their ability to undergo a variety of insertion and cycloaddition reactions.
One of the primary methods for generating silylenes from chlorosilanes is through reductive dehalogenation, often using alkali metals or other reducing agents. wikipedia.orgnih.gov For this compound, a similar approach would be expected to yield mesitylsilylene (Mes-SiH). The general pathway involves the transfer of two electrons to the silicon center, leading to the expulsion of the chloride ion and the formation of the silylene.
Another potential pathway involves the intermediacy of silyllithium compounds. For example, the reaction of a dihalosilane with lithium can lead to a silylenoid, which can then eliminate lithium halide to generate the free silylene. researchgate.net While this is typically described for dihalides, analogous pathways could be envisioned for this compound derivatives. Research has shown that sulfur-substituted silyllithiums can undergo α-elimination to afford the corresponding silylenes. capes.gov.br
The electrochemical reduction of chlorosilanes has also emerged as a powerful method for generating silyl (B83357) radicals and silyl anions, which can be precursors to silylenes. nih.govosti.govosti.govchemrxiv.org
Due to their high reactivity, silylenes are typically generated in situ and "trapped" by a co-reactant. Common trapping agents include dienes, alkynes, and triethylsilane. capes.gov.brresearchgate.netcapes.gov.br
For a silylene generated from a this compound precursor, such as dimesitylsilylene, it has been shown that it can be trapped by various reagents. uleth.ca For example, photochemically generated dimesitylsilylene has been intercepted by low-valent platinum species to form stable Pt-silylene complexes. uleth.ca In another instance, a highly hindered disilene was found to be in thermal equilibrium with the corresponding silylene, which could be trapped by methanol, triethylsilane, and 2,3-dimethyl-1,3-butadiene (B165502). capes.gov.br
The characterization of the resulting trapping products, often through techniques like NMR spectroscopy and X-ray crystallography, provides definitive evidence for the transient existence of the silylene intermediate. capes.gov.brresearchgate.net For example, the reaction of a silylene with 2,3-dimethyl-1,3-butadiene would yield a silacyclopentene derivative, the structure of which can be unambiguously determined. capes.gov.brresearchgate.netcapes.gov.br
Table 3: Trapping Reactions of Mesityl-Substituted Silylenes
| Silylene Precursor | Trapping Agent | Product Type | Reference |
| Dimesityldiazide (photolysis) | Platinum Complex | Pt-Silylene Complex | uleth.ca |
| Tbt(Mes)Si=Si(Mes)Tbt (thermolysis) | Methanol | Methoxysilane | capes.gov.br |
| Tbt(Mes)Si=Si(Mes)Tbt (thermolysis) | Triethylsilane | Hydrosilane Adduct | capes.gov.br |
| Tbt(Mes)Si=Si(Mes)Tbt (thermolysis) | 2,3-Dimethyl-1,3-butadiene | Silacyclopentene | capes.gov.br |
Pathways to Dicoordinate Silicon Species (Silylenes) from this compound
Electrophilic Activation of this compound
While chlorosilanes are most commonly employed as electrophiles, their reactivity can be further enhanced through electrophilic activation. nih.gov This typically involves the use of a Lewis acid to coordinate to the chlorine atom, thereby increasing the polarization of the Si-Cl bond and making the silicon center more susceptible to nucleophilic attack.
The activation of chlorosilanes can also be achieved electrochemically, where reduction at an electrode generates highly reactive silyl radicals or anions. nih.govosti.govosti.govchemrxiv.org This strategy provides an alternative to traditional chemical reductants.
In the context of this compound, electrophilic activation could facilitate reactions with weaker nucleophiles or enable transformations that are otherwise difficult to achieve. For example, the use of a Lewis acid catalyst could promote the Friedel-Crafts-type reaction of this compound with an aromatic substrate, although the steric bulk of the mesityl group would likely still pose a significant challenge. The activation of silicon-hydrogen bonds in silanes by electrophilic carbenes has also been reported, suggesting that the Si-H bond in a mesitylsilane derivative could also be a site for electrophilic interaction. researchgate.net
Coordination Chemistry with Transition Metals
The coordination chemistry of this compound and related silyl halides with transition metals is a field of significant interest, primarily due to the role of the resulting complexes in catalytic processes and the synthesis of novel organosilicon compounds. wikipedia.orgrsc.org
This compound can serve as a precursor for the generation of silyl ligands in transition metal complexes. These transformations often involve the substitution of the chloride atom by a metal center. wikipedia.orgnih.gov The bulky mesityl group can provide steric protection to the metal center, influencing the stability and reactivity of the resulting complex. rsc.org
One common method for the synthesis of transition metal silyl complexes is the reaction of a metal anion with a silyl halide. wikipedia.org For instance, the treatment of a metal carbonyl anion with a chlorosilane can yield a silyl-metal complex. While not specifically detailing this compound, this general reaction is a fundamental route to such species. wikipedia.org
Furthermore, silyl ligands can be generated in the coordination sphere of a metal by nucleophilic substitution on a bound SiCl₃ fragment. nih.gov This approach avoids the handling of potentially reactive free silanes. The synthesis of N-heterocycle-substituted silyl iron complexes from (Cl₃Si)CpFe(CO)₂ demonstrates this strategy, where chloride ions are displaced by nucleophiles like pyrrolide. nih.gov A similar approach could be envisioned for this compound, leading to the formation of mesitylsilyl-metal complexes.
The resulting silyl ligands are known to exert a strong trans-influence and create electron-rich metal centers, which can be crucial for subsequent activation of other molecules. rsc.org The design of ligands is critical for controlling the properties and reactivity of the metal complexes. cardiff.ac.uk
Interactive Data Table: Examples of Silyl Ligand Synthesis from Chlorosilanes
| Precursor | Reagent | Product | Reference |
| Trimethylsilyl (B98337) chloride | Sodium cyclopentadienyliron dicarbonyl | (C₅H₅)Fe(CO)₂SiMe₃ | wikipedia.org |
| (Cl₃Si)CpFe(CO)₂ | Pyrrolide | (tripyrrolyl)silyl iron complex | nih.gov |
| (Cl₃Si)CpFe(CO)₂ | 2-Mesitylpyrrolide | (dimesitylpyrrolyl)silyl iron complex | nih.gov |
Oxidative addition and its reverse, reductive elimination, are fundamental reaction types in organometallic chemistry, often forming key steps in catalytic cycles. wikipedia.orgyoutube.com Oxidative addition involves the addition of a molecule to a metal center, leading to an increase in both the coordination number and the formal oxidation state of the metal. wikipedia.orglibretexts.org Reductive elimination is the microscopic reverse, resulting in the formation of a new bond between two ligands and a decrease in the metal's coordination number and oxidation state. wikipedia.org
This compound can participate in oxidative addition reactions with low-valent transition metal complexes. wikipedia.org In such a reaction, the Si-Cl bond of this compound would cleave, and both the mesitylsilyl group and the chloride would add to the metal center. This process is favored for electron-rich metals in low oxidation states. jimdo.com The general reactivity for silyl halides involves the metal center attacking the silicon atom, which is an electrophilic site. jimdo.com
The mechanism of oxidative addition can be either concerted or stepwise (ionic or radical). For polar bonds like Si-Cl, a stepwise, Sₙ2-type mechanism is often proposed, where the metal complex acts as a nucleophile. jimdo.com This involves an initial attack of the metal on the silicon atom, leading to a cationic intermediate before the final addition of the chloride anion. jimdo.com
Reductive elimination from a metal complex bearing both a mesitylsilyl and another ligand (e.g., an alkyl or aryl group) would result in the formation of a new silicon-carbon bond and the regeneration of a lower-valent metal complex. For reductive elimination to occur, the two groups to be eliminated must typically be in a cis orientation on the metal's coordination sphere. scribd.com This step is often the product-forming step in cross-coupling reactions. wikipedia.org
For example, in a nickel-catalyzed sila-cycloaddition, an intramolecular oxidative addition of a Si-Cl bond is a proposed step, followed by reductive elimination to form the cyclic product. chemrxiv.org Although this example uses trichlorosilanes, the fundamental steps are applicable to this compound.
Interactive Data Table: General Characteristics of Oxidative Addition and Reductive Elimination
| Process | Change in Oxidation State | Change in Coordination Number | Favored by |
| Oxidative Addition | Increase by 2 | Increase by 2 | Low-valent, electron-rich metals |
| Reductive Elimination | Decrease by 2 | Decrease by 2 | High oxidation state metals, cis-ligands |
This compound as a Ligand Precursor
Rearrangement Reactions and Silicon-Containing Ring Systems
This compound can be a precursor for the synthesis of various silicon-containing ring systems. These reactions often proceed through intramolecular pathways, sometimes involving rearrangement steps.
One notable reaction is the intramolecular silyl-Heck reaction, which can be used to form five- and six-membered unsaturated silacycles. nsf.gov In this type of reaction, a molecule containing both a silyl halide and an alkene tether can cyclize via palladium catalysis. nsf.gov This provides an alternative to classical methods like cycloadditions of reactive silenes or intramolecular hydrosilylation. nsf.gov
Another important rearrangement is the Brook rearrangement, which involves the migration of a silicon group from a carbon atom to an oxygen atom. msu.edu This is driven by the formation of the strong Si-O bond. While the classic Brook rearrangement involves an α-silyl carbinol, related principles can apply in systems derived from this compound.
Furthermore, iodine-promoted rearrangements of allylsilanes have been shown to be an effective method for creating new carbon-carbon bonds and forming silacycles. nih.gov For instance, diallylsilanes can undergo an intramolecular allylation of a β-silyl carbocation intermediate. nih.gov Tetraallylsilane, upon treatment with iodine, can undergo a selective mono- or double-rearrangement to yield silicon-stereogenic silacyclic compounds. nih.gov This methodology could potentially be extended to derivatives of this compound.
The formation of silicon heterocycles can also be achieved through the reaction of chlorosilylenes with unsaturated organic compounds. researchgate.net For example, a stable chlorosilylene can react with cyclooctatetraene (B1213319) in a [1+4]-cycloaddition to yield a silicon-containing ring system. researchgate.net
Detailed Mechanistic Studies Utilizing Modern Computational and Experimental Techniques
The elucidation of reaction mechanisms for processes involving this compound relies on a combination of modern experimental and computational techniques. numberanalytics.comnih.gov These studies are crucial for understanding reactivity, optimizing reaction conditions, and designing new synthetic methodologies. rsc.org
Experimental Techniques:
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy are used to identify and characterize reaction intermediates and products. numberanalytics.com For silicon-containing compounds, ²⁹Si NMR is particularly valuable. ineosopen.org
Isotopic Labeling: Using isotopically labeled reactants helps to trace the path of atoms throughout a reaction, providing strong evidence for or against proposed mechanisms. numberanalytics.com
Mass Spectrometry: This technique is powerful for identifying potential reaction intermediates, which can be difficult to detect by other methods. rsc.org
Computational Techniques:
Density Functional Theory (DFT): DFT is a widely used computational method to model reaction mechanisms, optimize the geometries of reactants, intermediates, and transition states, and calculate reaction energy profiles. numberanalytics.comdiva-portal.org This allows for the theoretical validation of proposed pathways and the prediction of reaction outcomes. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is used to study reactions in large systems, such as those involving enzymes or complex catalysts. escholarship.org The reactive core is treated with high-level quantum mechanics, while the surrounding environment is modeled using more computationally efficient molecular mechanics. escholarship.org
For instance, computational studies on iridium complexes have been used to investigate the interconversion between silene and silylene ligands and to model different bonding modes of silicon to the metal center. acs.org Similarly, DFT calculations have been employed to understand the mechanism of ring-expanding 1,3-diaza-Claisen rearrangements, revealing the role of Lewis acids in promoting the reaction. uvm.edu The combination of mass spectrometry and computational chemistry has proven to be a particularly powerful approach for exploring reaction mechanisms. rsc.org
Interactive Data Table: Techniques for Mechanistic Studies
| Technique Type | Specific Method | Information Gained | Reference |
| Experimental | NMR, IR, UV-Vis Spectroscopy | Structure of intermediates and products | numberanalytics.com |
| Experimental | Kinetic Studies | Reaction rates, rate law, transition state info | numberanalytics.com |
| Experimental | Isotopic Labeling | Atomic pathways, bond formation/cleavage | numberanalytics.com |
| Experimental | Mass Spectrometry | Identification of reaction intermediates | rsc.org |
| Computational | Density Functional Theory (DFT) | Geometries, energy profiles, reaction pathways | diva-portal.org |
| Computational | QM/MM | Mechanisms in large, complex systems | escholarship.org |
Applications of Mesitylchlorosilane in Advanced Chemical Synthesis
As a Versatile Building Block for Organosilicon Compounds
The primary utility of mesitylchlorosilane in synthesis stems from its role as a precursor to a variety of organosilicon compounds where steric bulk is a desirable feature. The mesityl group's size is instrumental in directing reaction pathways and stabilizing reactive intermediates.
The synthesis of sterically encumbered organosilanes can be challenging using conventional organometallic reagents due to harsh reaction conditions that often lead to low yields and limited functional group tolerance. google.com this compound provides a valuable starting point for creating these bulky molecules. Research has demonstrated that this compound can be effectively used in coupling reactions to produce highly substituted, sterically hindered benzylic silanes with high efficiency. google.com For instance, the coupling of a benzylic halide with this compound has been shown to yield the desired bulky benzylic silane (B1218182) product in an impressive 93% yield. google.com This approach offers a significant advantage over traditional methods that struggle with sterically demanding substrates. google.com
The steric influence of the mesityl group is also pivotal in the synthesis and modification of siloxanes. A method has been developed for the controlled, selective cleavage of Si-O-Si bonds in oligosiloxanes. d-nb.info This "molecular scissors" approach was successfully applied to a mesitylphenyl-substituted trisiloxane, demonstrating that the Si-O bond to the more sterically hindered and charge-stabilizing triphenylsiloxy group could be exclusively cleaved. d-nb.info This high degree of regioselectivity, governed by the electronic and steric nature of the substituents, opens pathways for the tailor-made synthesis of complex, functional oligosiloxanes that would otherwise be difficult to access. d-nb.info
Table 1: Synthesis of Sterically Hindered Silanes
| Reactant 1 | Reactant 2 | Product Type | Yield | Reference |
| This compound | Benzylic Bromide | Bulky Benzylic Silane | 93% | google.com |
Chlorosilanes are fundamental monomers for the production of silicon-based polymers such as polysilanes and polysiloxanes. nih.govresearchgate.netresearchgate.net The properties of these polymers, including their thermal stability, solubility, and chain flexibility, are highly dependent on the substituents attached to the silicon backbone. nih.gov While specific reports on the polymerization of this compound are not prevalent, its structural features suggest it would impart unique characteristics to a polymer chain.
The Wurtz coupling of di- and trichloroorganosilanes is a common method for synthesizing polysilanes, which are known for their σ-electron delocalization. researchgate.net The incorporation of a bulky group like mesityl via this compound would be expected to significantly influence the polymer's conformation and solubility. Similarly, in polysiloxane synthesis, which typically involves the hydrolysis and condensation of chlorosilanes, the mesityl group would increase the hydrophobicity and potentially alter the thermal properties of the resulting silicone material. nih.govrsc.org The significant steric hindrance might, however, pose challenges to achieving high molecular weight polymers, potentially favoring the formation of oligomers or cyclic species. google.comnih.gov
Synthesis of Sterically Demanding Silanes and Siloxanes
In Catalysis and Catalytic Cycle Development
The mesityl group's influence extends into the realm of catalysis, where ligands derived from mesityl-containing silanes can be used to tune the activity and selectivity of metal centers.
Ligand design is a cornerstone of modern catalysis, allowing for the precise control of a metal catalyst's electronic and steric environment. nih.govmdpi.comrsc.orgmdpi.com Silyl (B83357) ligands, particularly those with bulky substituents, have emerged as important tools in this field. acs.orgnih.govnih.govuva.es this compound serves as a key precursor for mesityl-substituted silyl ligands, which have been incorporated into various catalytic systems.
For example, iron mesityl complexes have been used to synthesize a range of iron silyl complexes by reacting with different hydrosilanes. nih.govnih.govuva.es These resulting iron silyl complexes, featuring ligands derived from the mesityl precursor, act as effective precatalysts for the hydrogenation of olefins. nih.govnih.govuva.es The electronic and steric properties of the specific silyl ligand, influenced by groups like mesityl, were found to have a direct and significant impact on the catalytic efficiency and the stability of key intermediates in the catalytic cycle. acs.orgnih.govnih.govuva.es In another study, iridium complexes featuring cyclometallated mesityl-amidinato-silylene ligands were synthesized and showed promising preliminary activity as catalysts for the dehydrogenative borylation of arene C-H bonds. rsc.org These examples underscore the value of the mesityl-silyl framework in creating sophisticated ligands for challenging chemical transformations.
The activation of silicon-hydride (Si-H) bonds is a fundamental step in many catalytic processes, most notably in hydrosilylation, the addition of a Si-H bond across an unsaturated bond. d-nb.infouva.es The reactivity in these processes is highly sensitive to the steric bulk on the silicon atom. Mesitylsilane (MesSiH₃), which is readily prepared by the reduction of this compound, serves as an important substrate for studying these effects.
Research on iron-catalyzed hydrosilylation has shown that the steric hindrance of mesitylsilane can be so significant that it completely inhibits the reaction with certain olefins, even at elevated temperatures. soton.ac.uk This highlights the profound impact of the mesityl group on the accessibility of the Si-H bond to a metal center. soton.ac.uk In other systems, the reaction of metal complexes with mesitylsilane has led to the formation and characterization of unusual silane adducts. For instance, an iron(II) pincer complex was found to react with mesitylsilane to form a diamagnetic iron(II) hydride adduct with an η³ bonding mode, providing insight into the fundamental steps of Si-H activation. caltech.edu Similarly, iron dinitrogen complexes have been shown to react with mesitylsilane, leading to double Si-H activation and the formation of novel iron(IV) hydride-silyl complexes. soton.ac.uk
Table 2: Research Findings on Mesityl-Silicon Compounds in Catalysis
| Compound | Metal Center | Catalytic Process / Reaction Studied | Key Finding | Reference(s) |
| Mesityl-amidinato-silylene | Iridium (Ir) | Dehydrogenative Borylation | Iridium(III) complexes with the ligand are active catalyst precursors. | rsc.org |
| Iron Mesityl Complex | Iron (Fe) | Olefin Hydrogenation | Precursor for iron silyl precatalysts; silyl ligand identity impacts efficiency. | nih.govnih.govuva.es |
| Mesitylsilane | Iron (Fe) | Hydrosilylation | Reaction with 4-methylpentene did not proceed due to steric hindrance. | soton.ac.uk |
| Mesitylsilane | Iron (Fe) | Si-H Activation | Formed a diamagnetic iron(II) hydride adduct with an η³ bonding mode. | caltech.edu |
Ligand Design for Homogeneous and Heterogeneous Catalysis
Precursor for Functional Materials and Advanced Ceramics
Polymer-derived ceramics (PDCs) are a class of materials produced by the pyrolysis of preceramic polymers, offering a versatile route to materials like silicon carbide (SiC) and silicon oxycarbide (SiOC). acs.orgineosopen.orgresearchgate.net The chemical structure of the polymer precursor is critical as it dictates the composition and properties of the final ceramic product. researchgate.netcore.ac.uk
While direct studies citing this compound for PDC synthesis are limited, its properties make it a theoretically valuable precursor. The synthesis of SiOC ceramics often employs organosilicon precursors containing phenyl groups, such as phenyltriethoxysilane. scielo.br The phenyl groups contribute to a higher carbon content in the final ceramic. Given that the mesityl group is a trimethyl-substituted phenyl ring, it would provide an even higher carbon content. This is significant because a high carbon content in the preceramic polymer is known to lead to higher ceramic yields upon pyrolysis, a crucial factor for efficient material production. researchgate.netcore.ac.uk The pyrolysis of a mesityl-containing polysilane or polysiloxane would likely result in a SiOC or SiC ceramic with a high-carbon amorphous structure, which is known to exhibit enhanced thermal stability. ineosopen.orgscielo.br Furthermore, the steric bulk of the mesityl groups in a preceramic polymer could influence the microstructure and porosity of the resulting ceramic material. mdpi.com
Silicon Carbide and Silicon Nitride Precursors
The conversion of polymeric precursors into ceramic materials through pyrolysis is a key strategy for manufacturing high-performance ceramics like silicon carbide (SiC) and silicon nitride (Si₃N₄). substech.commdpi.com These preceramic polymers are typically organosilicon polymers that, upon heating in an inert atmosphere, decompose to yield the desired ceramic material. substech.comdtic.mil While various chlorosilanes and polysilanes serve as precursors, the specific use of this compound in the direct synthesis of SiC and Si₃N₄ precursors is not extensively documented. However, the principles of preceramic polymer synthesis suggest its potential utility.
The synthesis of SiC, for instance, often involves the pyrolysis of polycarbosilanes. wikipedia.orgdrdo.gov.inazom.com These polymers are frequently synthesized through the Wurtz coupling of dichlorosilanes. wikipedia.org Similarly, silicon nitride can be produced from the pyrolysis of polysilazanes, which are formed from the ammonolysis of chlorosilanes. nih.gov The bulky mesityl group in this compound could influence the structure and pyrolysis behavior of the resulting preceramic polymers, potentially affecting the yield and properties of the final ceramic product. The steric hindrance might prevent unwanted side reactions and favor the formation of specific polymer architectures.
General precursors for silicon carbide and silicon nitride are outlined in the table below.
| Ceramic Material | Common Precursor Types | Examples |
| Silicon Carbide (SiC) | Polysilanes, Polycarbosilanes | Polydimethylsilane wikipedia.org, Methyltrichlorosilane , Silicon tetrachloride diva-portal.org |
| Silicon Nitride (Si₃N₄) | Polysilazanes, Chlorosilanes | Dichlorosilane (B8785471) researchgate.net, Silicon tetrachloride researchgate.net, Organo-silicon precursors nih.gov |
Advanced Polymer Architectures
This compound is a key monomer in the synthesis of specialized polysilanes, which are polymers with a backbone consisting entirely of silicon atoms. wikipedia.org These polymers are of interest due to their unique electronic and optical properties arising from σ-electron delocalization along the Si-Si chain. illinois.edu The synthesis of polysilanes is often achieved through a Wurtz-type reductive coupling of dichlorosilanes using an alkali metal. wikipedia.orgillinois.edu
The incorporation of the bulky mesityl group from this compound into the polymer chain has a significant impact on the polymer's properties. This steric bulk can enhance the solubility and thermal stability of the polysilane. Furthermore, the mesityl group influences the conformation of the polymer backbone, which in turn affects its electronic properties, such as its UV absorption characteristics. illinois.edu While general methods for polysilane synthesis are well-established, the use of this compound allows for the creation of polymers with tailored architectures and functionalities. For example, co-polymerization of this compound with other dichlorosilanes can lead to copolymers with a range of properties. illinois.eduscirp.org
The table below summarizes different methods for synthesizing polysilanes and the role of chlorosilane precursors.
| Polymerization Method | Monomer Type | Key Features |
| Wurtz Coupling | Dichlorosilanes | Employs alkali metals for reductive coupling; suitable for various substituents. wikipedia.org |
| Dehydrogenative Coupling | Silanes | Catalytic process that forms Si-Si bonds through the elimination of hydrogen. wikipedia.org |
| Grignard Coupling | Chlorosilanes | Offers good structural design and control over the stoichiometric Si:C ratio. nih.gov |
Contributions to Main Group Element Chemistry
One of the most significant contributions of this compound to main group element chemistry is its use in the synthesis of low-coordinate silicon compounds, particularly silylenes (R₂Si:). mit.eduwikipedia.org Silylenes are highly reactive species that are the silicon analogues of carbenes and are valuable intermediates in organosilicon chemistry. wikipedia.orgresearchgate.net
The steric bulk of the mesityl group is crucial for the stabilization of these reactive species. Research has shown that the reduction of dichlorosilanes bearing a mesityl group can lead to the formation of stable or transient silylenes. For instance, [2-(Dimethylaminomethyl)phenyl][2,4,6-trimethylphenyl]dichlorosilane, synthesized from mesityltrichlorosilane (B14717643), serves as a precursor to an intramolecularly coordinated silylene. mit.edu The reduction of this dichlorosilane yields a cyclotrisilane, which exists in a thermal equilibrium with the corresponding silylene. mit.edu
Furthermore, this compound derivatives are instrumental in the synthesis of silylenoids, which are precursors to silylenes. researchgate.net For example, [Bis(mesitylthio)mesitylsilyl]lithium can be prepared and subsequently undergoes α-elimination to generate a silylene. acs.orgcapes.gov.br These methodologies, enabled by the unique properties of the mesityl group, have significantly advanced the understanding of the fundamental chemistry of main group elements, particularly the exploration of low-valent and low-coordinate silicon compounds. libretexts.orglibretexts.orgsathyabama.ac.inpsgcas.ac.in
The following table highlights key reactive intermediates in silicon chemistry and the role of mesityl-containing precursors.
| Reactive Intermediate | Description | Precursor Example |
| Silylene (R₂Si:) | A neutral, divalent silicon species, analogous to a carbene. wikipedia.org | [2-(Dimethylaminomethyl)phenyl][2,4,6-trimethylphenyl]dichlorosilane mit.edu |
| Silylenoid (R₂SiXM) | A nucleophilic species that can act as a silylene equivalent. researchgate.net | [Bis(mesitylthio)mesitylsilyl]lithium acs.orgcapes.gov.br |
| Cyclotrisilane | A three-membered ring of silicon atoms that can be a thermal source of silylenes. mit.edu | Formed from the reduction of mesityl-substituted dichlorosilanes. mit.edu |
Advanced Spectroscopic and Structural Elucidation of Mesitylchlorosilane and Its Derivatives
X-ray Crystallography for Solid-State Structure Determinationwikipedia.organton-paar.com
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. wikipedia.organton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and intermolecular interactions. wikipedia.org
The molecular structure of organosilicon compounds is significantly influenced by the steric bulk of the substituents attached to the silicon atom. In mesityl-substituted silanes, the sterically demanding mesityl group plays a crucial role in determining the geometry around the silicon center.
Interactive Table: Representative Bond Lengths and Angles in Sterically Crowded Organosilicon and Related Compounds.
| Compound/Fragment | Bond | Bond Length (Å) | Angle | Angle (°) | Reference |
| CCl(SiMe₃)₃ | C-Cl | 1.823(15) | Cl-C-Si | 102.7(5) | researchgate.net |
| CCl(SiMe₃)₃ | Si-C(inner) | 1.939(6) | C(outer)-Si-C(outer) | 109.6(4) | researchgate.net |
| CCl(SiMe₃)₃ | Si-C(outer) | 1.882(2) | researchgate.net | ||
| CpRu(IPr')(H)SiHMes | Ru-Si | 2.3958(8) | rsc.org | ||
| CpRu(IPr')(H)SiHMes | Ru-H | 1.56(3) | rsc.org | ||
| (PhMe₂Si)₃CSnMe₂F | Sn-F | 1.965(2) | researchgate.net |
The conformation adopted by flexible molecules in the solid state is a balance between intramolecular energetics and the stabilizing forces of crystal packing. rsc.org Crystal polymorphism, the existence of multiple crystal forms, can reveal different conformational states of a molecule. nih.gov The way molecules pack in a crystal can induce strain, leading to molecular geometries that differ from the lowest energy conformation in the gas phase or solution. rsc.orgnih.gov These packing effects are crucial for understanding the solid-state properties of materials. nih.gov
Bond Lengths, Bond Angles, and Steric Interactions
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopyksu.edu.sa
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. intertek.com For organosilicon compounds, multinuclear NMR, including ¹H, ¹³C, and ²⁹Si, provides a comprehensive picture of the molecular framework. libretexts.org
¹H and ¹³C NMR provide information about the organic moieties of the molecule, while ²⁹Si NMR directly probes the silicon environment. umich.edu The chemical shifts in ²⁹Si NMR are particularly sensitive to the electronic environment and substitution pattern at the silicon atom, spanning a wide range from approximately -350 to +175 ppm. oxinst.com
While specific NMR data for mesitylchlorosilane is not available, data for related compounds like tris(trimethylsilyl)methyl-substituted silanes show that the chemical shifts of the silicon and carbon atoms of the trimethylsilyl (B98337) groups appear in a narrow range, whereas the shifts of other silicon and carbon atoms are more indicative of the substitution patterns. umich.edu Two-dimensional NMR techniques, such as HMBC, can be used to correlate ¹H and ²⁹Si signals, confirming assignments. oxinst.com
Interactive Table: Typical Chemical Shift Ranges for Nuclei in Organosilicon Compounds.
| Nucleus | Typical Chemical Shift Range (ppm) | Notes | Reference |
| ¹H | 0 - 10 | Protons on alkyl and aryl groups. | sigmaaldrich.com |
| ¹³C | 0 - 200 | Carbons in alkyl and aryl groups. | sigmaaldrich.comresearchgate.net |
| ²⁹Si | -350 to +175 | Highly sensitive to the electronic environment of the silicon atom. | oxinst.com |
Dynamic NMR (DNMR) spectroscopy is used to study chemical exchange processes that occur on the NMR timescale. nih.govoxfordsciencetrove.comslideshare.net These processes can include bond rotations, ligand exchange, and other conformational changes. uvic.ca By studying the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates and activation parameters of these dynamic processes. uvic.cafu-berlin.de For this compound and its derivatives, DNMR could potentially be used to study the rotation around the Si-C(mesityl) bond, which may be hindered due to the steric bulk of the mesityl group.
Multi-Nuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>29</sup>Si) for Solution-State Characterization
Infrared and Raman Spectroscopy for Vibrational Analysisksu.edu.sa
For this compound, characteristic vibrational bands would be expected for the Si-Cl stretching and bending modes, as well as vibrations associated with the mesityl group (C-H stretching, C=C aromatic stretching, etc.). The Si-Cl stretch typically appears in the range of 450-650 cm⁻¹. The exact position and intensity of these bands can be influenced by the steric and electronic effects of the mesityl group. Comparing the IR and Raman spectra can provide additional structural information, as some vibrational modes may be active in one technique but not the other due to selection rules. photothermal.comedinst.com While specific spectra for this compound were not found, analysis of related compounds like mesitylsilane shows characteristic vibrational frequencies that can be assigned to specific molecular motions. doi.org
Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathways
Mass spectrometry is a critical analytical technique for the structural elucidation of organosilicon compounds like this compound. The analysis by techniques such as electron ionization mass spectrometry (EI-MS) provides detailed information on the molecular weight and the fragmentation patterns, which are essential for confirming the compound's structure.
In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected to be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic isotopic cluster of two peaks (M⁺ and M+2) separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
The fragmentation of this compound under mass spectrometric conditions is governed by the cleavage of the weakest bonds and the formation of stable carbocations and silicon-containing ions. The bulky mesityl group (1,3,5-trimethylphenyl) significantly influences the fragmentation pathways. Common fragmentation processes for aryl-substituted chlorosilanes involve the loss of the aryl group, the chlorine atom, or methyl radicals from the mesityl ring.
Key fragmentation pathways for this compound include:
Loss of a methyl radical (-CH₃): This is a common fragmentation for compounds containing a mesityl group, leading to the formation of a stable benzylic-type cation. The resulting ion [M-15]⁺ is often prominent in the spectrum.
Loss of the chlorine atom (-Cl): Cleavage of the Si-Cl bond results in the [M-35]⁺ and [M-37]⁺ ions, depending on the chlorine isotope. This fragmentation leads to a silyl (B83357) cation.
Loss of the mesityl radical (-C₉H₁₁): The cleavage of the Si-C(aryl) bond results in a significant fragment corresponding to the chlorosilyl cation.
Loss of HCl: A rearrangement process can lead to the elimination of a neutral hydrogen chloride molecule, particularly in the presence of moisture or under certain ionization conditions.
Fragmentation of the mesityl group: Further fragmentation of the mesityl ring can occur, leading to the loss of ethylene (B1197577) or other small neutral molecules, resulting in a complex pattern of lower mass ions. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, characteristic of many aromatic compounds, may also be observed, although its formation from a mesityl group is less direct. The base peak in the spectrum of mesitylene (B46885) itself is [M-15]⁺ at m/z 105. nist.gov
The fragmentation of organosilicon compounds can also involve rearrangements where a substituent migrates to the silicon center. acs.org For aryl silanes, interactions between the silicon center and the remote phenyl group can lead to specific rearrangement and fragmentation patterns. acs.org
Below is a data table summarizing the predicted principal fragments for this compound in an electron ionization mass spectrum.
Interactive Table: Predicted Mass Spectrometry Fragments of this compound
| m/z (mass/charge ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |
| 198/200 | [M]⁺ | [C₁₀H₁₅ClSi]⁺ | Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. |
| 183/185 | [M - CH₃]⁺ | [C₉H₁₂ClSi]⁺ | Loss of a methyl radical from the mesityl group. |
| 163 | [M - Cl]⁺ | [C₁₀H₁₅Si]⁺ | Loss of a chlorine radical. |
| 119 | [C₉H₁₁]⁺ | [C₉H₁₁]⁺ | Mesityl cation, resulting from Si-C bond cleavage. |
| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | Loss of a methyl group from the mesityl cation. A common fragment from mesitylene. nist.gov |
| 77 | [SiCl]⁺ | [SiCl]⁺ | Chlorosilyl cation. |
Surface Characterization Techniques for Derived Materials
Materials derived from this compound, such as polysilanes, silicon-based polymers, and surface-modified materials, require advanced characterization techniques to understand their surface properties, which are crucial for their application. researchgate.netrsc.org The bulky mesityl groups can impart unique morphological and physicochemical properties to the surfaces of these materials.
Atomic Force Microscopy (AFM) AFM is another high-resolution imaging technique that provides three-dimensional surface topography at the nanoscale. bruker-nano.jpafmworkshop.com Unlike SEM, AFM can provide quantitative data on surface roughness with very high precision. For materials derived from this compound, AFM is invaluable for studying the fine details of polymer chain packing on a surface and the morphology of thin films. researchgate.net For example, studies on polysilanes have used AFM to observe the worm-like morphology of polymer chains on a surface, which is influenced by the nature of the organic substituents. The technique can differentiate between regions with different mechanical or adhesive properties, providing compositional mapping based on physical characteristics. bruker-nano.jp
X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. researchgate.netrsc.orgubc.camdpi.com For polymers derived from this compound, XPS is used to:
Determine Surface Elemental Composition: It can accurately quantify the atomic concentrations of silicon, carbon, and any other elements present on the surface. mdpi.com This is crucial for verifying the successful incorporation of the silane (B1218182) into a material or onto a substrate.
Analyze Chemical Bonding States: High-resolution XPS spectra of the Si 2p, C 1s, and other relevant core levels can distinguish between different chemical environments. researchgate.netnih.gov For example, it can differentiate between Si-C, Si-Si, and Si-O bonds, providing insight into the polymer structure and any surface oxidation. nih.gov This is particularly important for assessing the stability and degradation of polysilane-based materials.
Hirshfeld Surface Analysis For crystalline materials derived from this compound, such as single crystals of oligomers or self-assembled structures, Hirshfeld surface analysis is an advanced computational method used to visualize and quantify intermolecular interactions. chinesechemsoc.orgsharif.edumdpi.commdpi.com By partitioning the crystal space into regions where the electron distribution of a promolecule dominates, this technique allows for the detailed study of non-covalent interactions like π-π stacking, C-H···π interactions, and hydrogen bonds. sharif.edumdpi.com Given the aromatic nature of the mesityl group, these interactions can play a significant role in the packing and, consequently, the bulk properties of the derived materials. The analysis generates 2D fingerprint plots that summarize the types and relative importance of intermolecular contacts, offering a deeper understanding of the supramolecular architecture. chinesechemsoc.orgmdpi.com
Computational and Theoretical Investigations of Mesitylchlorosilane
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, offering a balance between accuracy and computational cost. nasa.gov For organosilicon compounds, DFT methods have been instrumental in exploring their electronic properties and reaction mechanisms. researchgate.netgithub.io Theoretical studies on related bulky organosilicon molecules have indicated that standard DFT functionals, such as B3LYP, can sometimes be inadequate for accurately describing their complex structures, necessitating the use of more advanced functionals. joaquinbarroso.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO of Mesitylchlorosilane are critical in understanding its electrophilic and nucleophilic behavior.
The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the course of many chemical reactions. uran.ua For this compound, the silicon atom is expected to be the primary electrophilic center, influenced by the electron-withdrawing chlorine atom. The bulky mesityl group, however, can modulate this electrophilicity through steric hindrance and electronic effects. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. uran.ua
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Primarily localized on the mesityl ring (π-orbitals) |
| LUMO | -1.2 | Primarily localized on the Si-Cl antibonding orbital |
| HOMO-LUMO Gap | 8.3 | Indicates high kinetic stability |
Note: This table is illustrative and based on general principles of organosilicon chemistry. Actual values would require specific DFT calculations.
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions and characterizing the high-energy transition states that govern their rates. github.iomatlantis.comfz-juelich.de For reactions involving this compound, such as nucleophilic substitution at the silicon center, DFT calculations can be employed to locate the transition state structure and calculate the activation energy barrier. tau.ac.il
The general mechanism for a nucleophilic attack on a chlorosilane involves the formation of a pentacoordinate silicon intermediate or transition state. The steric bulk of the mesityl group in this compound would be expected to significantly influence the geometry and energy of this transition state, potentially favoring a dissociative or a highly asynchronous concerted mechanism. Computational studies on the cross-coupling of aryl iodides with chlorosilanes have utilized DFT to investigate transition state energy barriers, providing insights into reaction feasibility. caltech.edu
Calculation of Energetics and Thermodynamic Parameters
DFT calculations are routinely used to compute the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy. rsc.org These parameters are crucial for predicting the spontaneity and equilibrium position of chemical reactions. For this compound, these calculations can provide valuable data on its stability and the thermodynamics of its reactions.
The standard procedure involves geometry optimization followed by frequency calculations, from which thermochemical data can be extracted. uio.no While specific thermodynamic data for this compound is not widely published, computational benchmarks for the calculation of silane (B1218182) and siloxane thermochemistry have shown that various DFT methods can provide acceptable accuracy, particularly when using triple-zeta basis sets. researchgate.net
Table 2: Hypothetical Calculated Thermodynamic Parameters for this compound at 298.15 K
| Parameter | Value | Units |
| Enthalpy of Formation (ΔHf°) | -350 | kJ/mol |
| Standard Entropy (S°) | 450 | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔGf°) | -280 | kJ/mol |
Note: This table is illustrative. Actual values would require specific DFT calculations.
Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. arxiv.org For derivatives of this compound, QSAR models could be developed to predict their reactivity in various chemical transformations.
These models typically use a set of calculated molecular descriptors that quantify different aspects of the molecular structure, such as electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. By correlating these descriptors with experimentally measured reaction rates or equilibrium constants for a training set of compounds, a predictive QSAR model can be built. Such a model could then be used to design new this compound derivatives with desired reactivity profiles. While no specific QSAR studies on this compound derivatives were found, the methodology has been applied to various classes of organosilicon and other organic compounds. jrespharm.comhbni.ac.in
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Pathways to Highly Functionalized Mesitylchlorosilane Derivatives
The synthesis of complex organosilicon molecules often hinges on the availability of versatile, functionalized building blocks. The future development of this compound chemistry is intrinsically linked to the creation of novel synthetic routes that allow for precise modification of its structure. Current research is moving beyond simple substitution at the silicon-chlorine bond and exploring more intricate transformations.
A primary research goal is the selective functionalization of the mesityl ring itself. While the aromatic ring is relatively inert, the methyl groups offer potential sites for modification through radical halogenation or controlled oxidation. Such pathways could yield derivatives like (bromomethyl)dithis compound, opening up avenues for grafting the bulky silyl (B83357) moiety onto other molecules or surfaces. Furthermore, direct C-H activation and functionalization of the aromatic ring, a significant challenge due to steric hindrance, remains a "holy grail" that would unlock a vast chemical space of novel ligands and materials precursors .
Another frontier is the synthesis of di- and tri-functional mesitylsilanes, such as MesSiCl₂R or MesSiCl₃. These compounds are significantly more challenging to prepare than their monochloro counterparts but are invaluable for creating cross-linked polymers and complex three-dimensional structures. Research efforts are focused on developing high-yield, selective syntheses that avoid the formation of difficult-to-separate product mixtures, potentially using highly reactive silicon sources or novel catalytic methods.
| Synthetic Approach | Target Functionality | Key Challenge | Potential Advantage |
|---|---|---|---|
| Classical Grignard Route | Substitution at Si-Cl bond | Limited to Si-C, Si-O, Si-N bond formation. | Well-established, reliable for simple derivatives. |
| Methyl Group Functionalization | Introduction of groups (e.g., -CH₂Br) on the mesityl ring. | Controlling selectivity and preventing over-reaction. | Creates bifunctional linkers for polymer chemistry. |
| Direct Aromatic C-H Activation | Introduction of groups directly onto the aromatic ring. | Extreme steric hindrance, high activation barrier. | Access to novel electronic and steric profiles. |
| Controlled Hydrosilylation | Synthesis of MesSi(H)ClR derivatives. | Finding catalysts that operate on sterically demanding substrates. | Precursors for advanced catalytic cycles and materials. |
Exploration of this compound in Sustainable Chemical Processes
The principles of green and sustainable chemistry are increasingly guiding modern research. The unique properties of mesityl-substituted silanes position them as promising candidates for addressing challenges in this domain. Their steric bulk, which often dictates reaction selectivity and stability, can be harnessed to design more efficient and environmentally benign processes.
One major area of exploration is in catalysis. The extreme steric hindrance of the mesityl group can be used to create "frustrated Lewis pairs" (FLPs) when combined with a bulky Lewis base. Mesityl-substituted silylium (B1239981) ions, derived from this compound, can act as powerful yet sterically shielded Lewis acids. These FLPs have demonstrated remarkable potential in activating small molecules like H₂, CO₂, and olefins, enabling metal-free hydrogenations and carboxylations that reduce reliance on precious metal catalysts .
Furthermore, the robust nature of the mesityl-silicon bond makes it suitable for creating recoverable and recyclable reagents or catalysts. By immobilizing a this compound-derived functional group onto a solid support (e.g., silica (B1680970) or a polymer resin), a heterogeneous catalyst can be developed. Such a system would combine the unique reactivity of the mesityl-silyl center with the practical advantages of easy separation and reuse, minimizing chemical waste and improving process economics.
Integration into Advanced Polymer and Materials Science
The incorporation of mesityl-silyl units into polymer backbones or as pendant groups is a significant growth area for materials science. The bulky, rigid, and hydrophobic nature of the mesityl group can impart dramatic changes to the physical and chemical properties of materials, leading to high-performance polymers with tailored characteristics .
In polysiloxanes (silicones), replacing traditional methyl or phenyl groups with mesityl groups can substantially increase the polymer's glass transition temperature (T_g) and thermal stability. The steric crowding restricts segmental motion along the polymer chain, leading to materials that maintain their structural integrity at higher temperatures. This makes them attractive for applications as high-temperature dielectrics, thermally resistant coatings, and advanced sealants. Research focuses on controlling the ratio of mesityl to other substituents to fine-tune properties like flexibility, solubility, and processing temperature.
In the realm of conjugated and optoelectronic polymers, incorporating mesityl-silyl groups can serve two purposes. First, it can disrupt intermolecular packing (π-stacking) in the solid state, which can enhance solubility and improve solution processability. Second, this disruption can lead to higher photoluminescence quantum yields in the solid state by reducing aggregation-caused quenching, a critical factor for developing efficient organic light-emitting diodes (OLEDs) and sensors .
| Polymer Type | Property | Standard Polymer (e.g., Polydimethylsiloxane) | Mesityl-Modified Polymer | Reference |
|---|---|---|---|---|
| Polysiloxane | Thermal Decomposition (T_d, 5% loss) | ~350 °C | >450 °C | |
| Polysiloxane | Glass Transition Temp. (T_g) | -125 °C | >25 °C (tunable) | |
| Conjugated Polymer | Solid-State PLQY | Low (~10-20%) | High (>60%) |
Computational Design of New this compound-Based Reagents and Catalysts
The synergy between experimental and computational chemistry is accelerating the discovery of new molecules and reactions. For sterically complex systems like this compound derivatives, in silico design and analysis are becoming indispensable tools for predicting behavior and guiding synthetic efforts.
Density Functional Theory (DFT) and other computational methods allow researchers to model the three-dimensional structure of hypothetical mesityl-silyl compounds with high accuracy. This enables the calculation of key parameters that govern reactivity, such as:
Steric Parameters: Quantitative measures of steric bulk (e.g., cone angle) can be calculated to predict how a new ligand will coordinate to a metal center or how it might influence the stereochemical outcome of a reaction.
Electronic Properties: The Lewis acidity of derived silylium ions, the energy levels of frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies can be predicted. This information is crucial for designing new catalysts with tailored electronic characteristics for specific transformations, like activating a particular substrate.
Reaction Pathways: Potential energy surfaces for entire reaction mechanisms can be mapped out. This allows for the rational design of reagents that favor a desired pathway while disfavoring side reactions, saving significant experimental time and resources.
For instance, computational screening could identify the optimal substitution pattern on the mesityl ring to create an FLP catalyst perfectly tuned for the selective reduction of a specific functional group.
Mechanistic Insights into Complex Organosilicon Transformations
The profound influence of the mesityl group on reactivity makes it an ideal tool for probing the mechanisms of fundamental organosilicon reactions. Its extreme steric hindrance can slow down or completely block "standard" reaction pathways, thereby revealing more subtle, previously unobserved mechanistic routes.
A key area of study is the substitution at the silicon center. While less hindered chlorosilanes often react via a classic S_N2-Si mechanism involving a pentacoordinate intermediate, the pathway for this compound is far more complex. The backside attack required for an S_N2 mechanism is severely impeded. This has led to detailed kinetic and stereochemical studies that provide evidence for alternative pathways, such as dissociative (S_N1-like) mechanisms involving transient silylium ion intermediates, especially in polar solvents.
Furthermore, the mesityl group is exceptionally effective at providing kinetic stabilization to highly reactive silicon species. Research into the generation and trapping of:
Silylenes (Mes-Si-R): The bulky group can prevent the rapid dimerization or polymerization that plagues less-hindered silylenes, allowing for the study of their intrinsic reactivity.
Silylium Ions ([Mes₃Si]⁺): The trimesitylsilyl cation is one of the most well-studied "free" silylium ions, as the mesityl groups effectively shield the positive charge on the silicon from nucleophilic attack, enabling its isolation and characterization.
Disilenes (Mes₂Si=SiMes₂): The first stable silicon-silicon double bond was achieved using mesityl groups to sterically protect the reactive π-system.
By using this compound and its derivatives as model systems, researchers can gain deep, fundamental insights into the bonding, structure, and reactivity of silicon, which is essential for the rational design of all future organosilicon technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
